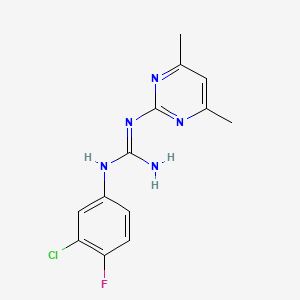
cis-2-Phénylcyclopropylamine
Vue d'ensemble
Description
Cis-2-phénylcyclopropylamine : est un composé organique de formule moléculaire C₉H₁₁N. Il s'agit d'un dérivé de la cyclopropylamine où le groupe phényle est attaché au deuxième carbone du cycle cyclopropane dans la configuration cis
Applications De Recherche Scientifique
Chemistry: Cis-2-phenylcyclopropylamine is used as a building block in organic synthesis, particularly in the development of novel inhibitors for enzymes such as MAO and LSD1 .
Biology: In biological research, cis-2-phenylcyclopropylamine is studied for its potential to modulate enzyme activity, which can have implications in understanding various biochemical pathways .
Medicine: The compound has potential therapeutic applications as an antidepressant and in the treatment of certain cancers due to its inhibitory effects on MAO and LSD1 .
Industry: While specific industrial applications are limited, the compound’s role in research and development makes it valuable for pharmaceutical and biochemical industries.
Mécanisme D'action
Target of Action
The primary target of cis-2-Phenylcyclopropylamine is the Monoamine Oxidase B (MAO B) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, which are essential for transmitting signals in the brain .
Mode of Action
cis-2-Phenylcyclopropylamine interacts with its target, the Monoamine Oxidase B enzyme, by inhibiting its activity . This inhibition is achieved through the formation of a covalent bond with the flavin adenine dinucleotide (FAD) at the bottom of the catalytic pocket of the enzyme, thereby arresting FAD-dependent oxidative demethylation .
Biochemical Pathways
The inhibition of Monoamine Oxidase B by cis-2-Phenylcyclopropylamine affects the metabolic pathways of monoamine neurotransmitters . This results in increased levels of these neurotransmitters, leading to downstream effects such as mood elevation, which is why compounds like cis-2-Phenylcyclopropylamine are used in the treatment of depression .
Pharmacokinetics
It is known that the compound forms a covalent bond with the monoamine oxidase b enzyme, suggesting that it may have a long-lasting effect .
Result of Action
The molecular and cellular effects of cis-2-Phenylcyclopropylamine’s action include the inhibition of Monoamine Oxidase B, leading to increased levels of monoamine neurotransmitters. This can result in mood elevation, making the compound effective in the treatment of depression .
Analyse Biochimique
Biochemical Properties
cis-2-Phenylcyclopropylamine interacts with various enzymes and proteins in biochemical reactions . It has been identified as a mechanism-based inhibitor of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1) . These interactions are crucial for the design of mechanism-based inhibitors for the treatment of depression and cancer .
Cellular Effects
cis-2-Phenylcyclopropylamine has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used as a scaffold to develop covalent-binding inhibitors against LSD1/KDM1A, a therapeutic target for several cancers .
Molecular Mechanism
The molecular mechanism of action of cis-2-Phenylcyclopropylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inactivates MAO B by forming a C4a adduct with the flavin cofactor, whereas LSD1 forms an N5 adduct . These adducts are formed after oxidation of the compound by the enzyme .
Temporal Effects in Laboratory Settings
The effects of cis-2-Phenylcyclopropylamine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of cis-2-Phenylcyclopropylamine vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
cis-2-Phenylcyclopropylamine is involved in metabolic pathways . Specific information on the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, is not currently available .
Transport and Distribution
The transport and distribution of cis-2-Phenylcyclopropylamine within cells and tissues involve interactions with transporters or binding proteins . Specific information on its localization or accumulation is not currently available .
Subcellular Localization
The subcellular localization of cis-2-Phenylcyclopropylamine and any effects on its activity or function are not currently known .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles:
Synthèse stéréospécifique : La synthèse de la cis-2-phénylcyclopropylamine peut être réalisée par des méthodes stéréospécifiques. Une approche consiste à faire réagir le styrène avec le diazoacétate d'éthyle pour former le cis,trans-éthyl 2-phénylcyclopropanecarboxylate.
Méthodes alternatives : Une autre méthode implique l'utilisation d'éthylate de sodium anhydre pour isomériser un ester intermédiaire, suivie d'une hydrolyse et de réactions ultérieures pour obtenir l'isomère cis.
Méthodes de production industrielle :
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation : La cis-2-phénylcyclopropylamine peut subir des réactions d'oxydation, en particulier lorsqu'elle est exposée à de forts agents oxydants.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés d'amine correspondants.
Substitution : Le composé peut participer à des réactions de substitution, où le groupe amine peut être remplacé par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants:
Oxydation : Des agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Divers agents halogénants ou nucléophiles selon la substitution souhaitée.
Principaux produits formés:
Oxydation : Formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Formation d'amines primaires.
Substitution : Formation de dérivés cyclopropyliques substitués.
Applications de la recherche scientifique
Chimie : La this compound est utilisée comme brique de base dans la synthèse organique, en particulier dans le développement de nouveaux inhibiteurs pour les enzymes telles que la MAO et la LSD1 .
Biologie : En recherche biologique, la this compound est étudiée pour son potentiel de modulation de l'activité enzymatique, ce qui peut avoir des implications dans la compréhension de diverses voies biochimiques .
Médecine : Le composé a des applications thérapeutiques potentielles comme antidépresseur et dans le traitement de certains cancers en raison de ses effets inhibiteurs sur la MAO et la LSD1 .
Industrie : Bien que les applications industrielles spécifiques soient limitées, le rôle du composé dans la recherche et le développement le rend précieux pour les industries pharmaceutique et biochimique.
Mécanisme d'action
La this compound exerce ses effets principalement par l'inhibition des monoamine oxydases (MAO) et de la lysine-spécifique déméthylase (LSD1). Le composé forme une liaison covalente avec le cofacteur flavinique de la MAO, conduisant à une inhibition irréversible. Cette inhibition empêche la dégradation des monoamines, augmentant ainsi leurs niveaux dans le cerveau, ce qui peut avoir des effets antidépresseurs .
Comparaison Avec Des Composés Similaires
Composés similaires:
Trans-2-phénylcyclopropylamine : L'isomère trans de la cis-2-phénylcyclopropylamine, qui a des effets inhibiteurs similaires sur la MAO mais diffère par sa stéréochimie et potentiellement son activité biologique.
Cyclopropylamine : Un analogue plus simple sans le groupe phényle, utilisé comme composé de référence dans les études de dérivés de la cyclopropylamine.
2-fluoroéthylamine : Un autre composé apparenté utilisé pour la comparaison dans les études de préférences conformationnelles et de basicité.
Unicité : La this compound est unique en raison de sa configuration cis spécifique, qui peut influencer son affinité de liaison et sa sélectivité pour les enzymes cibles. Cette configuration peut entraîner des activités biologiques différentes par rapport à son isomère trans et à d'autres composés apparentés .
Propriétés
IUPAC Name |
(1R,2R)-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159308 | |
| Record name | Tranylcypromine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-35-6, 69684-88-4 | |
| Record name | Tranylcypromine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-phenylcyclopropane (cis) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069684884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranylcypromine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRANYLCYPROMINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXA9ID52RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
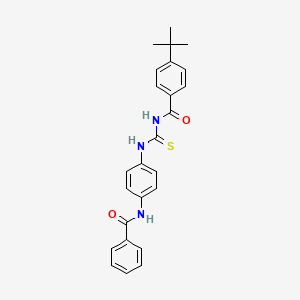

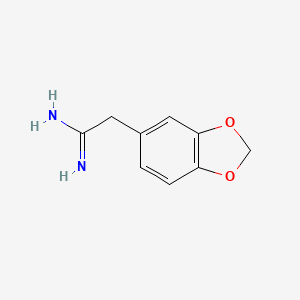
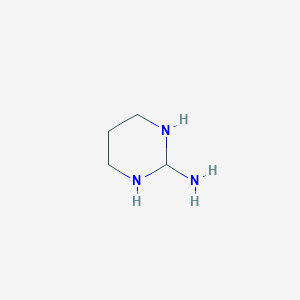

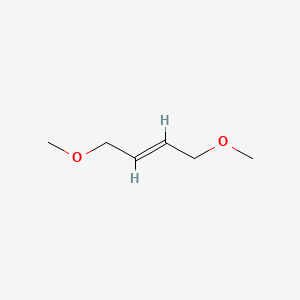
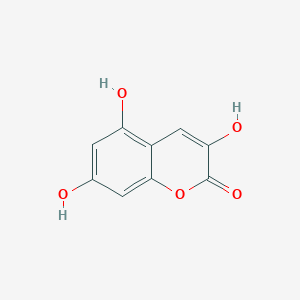
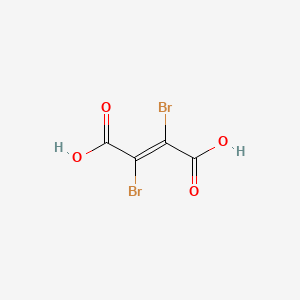
![Methyl 3,3,3-trifluoro-2-[toluene-4-sulfonylimino]propionate](/img/structure/B1637809.png)
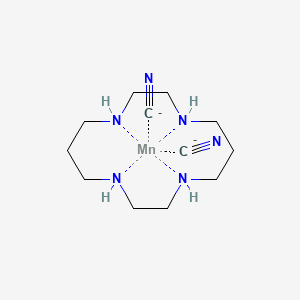
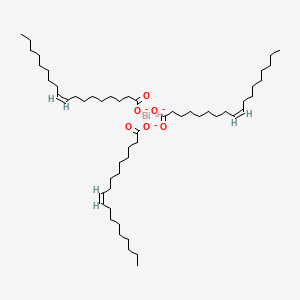
![4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1637816.png)

